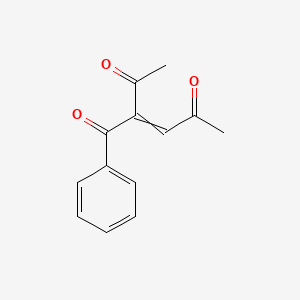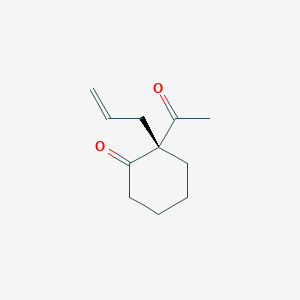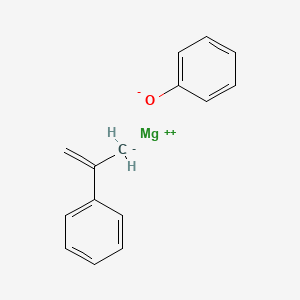![molecular formula C12H9F2Tl B14617541 ([1,1'-Biphenyl]-4-yl)(difluoro)thallane CAS No. 60705-29-5](/img/structure/B14617541.png)
([1,1'-Biphenyl]-4-yl)(difluoro)thallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1,1’-Biphenyl]-4-yl)(difluoro)thallane: is a compound that features a biphenyl group bonded to a thallium atom, which is further substituted with two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(difluoro)thallane typically involves the reaction of a biphenyl derivative with a thallium reagent under specific conditions. One common method includes the use of thallium trifluoroacetate in the presence of a suitable solvent and temperature control to ensure the formation of the desired product. The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the thallium compound.
Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-4-yl)(difluoro)thallane may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions: ([1,1’-Biphenyl]-4-yl)(difluoro)thallane can undergo various chemical reactions, including:
Oxidation: The thallium center can be oxidized to higher oxidation states using oxidizing agents such as or .
Reduction: Reduction of the thallium center can be achieved using reducing agents like or .
Substitution: The biphenyl group can undergo electrophilic substitution reactions, where the thallium atom can be replaced by other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, organometallic compounds
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) derivatives , while substitution reactions can introduce various functional groups onto the biphenyl moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry: ([1,1’-Biphenyl]-4-yl)(difluoro)thallane is used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds, which can be further transformed into other functional groups.
Biology: In biological research, this compound can be used as a probe to study the interactions of thallium with biological molecules, providing insights into the behavior of heavy metals in biological systems.
Industry: In the industrial sector, ([1,1’-Biphenyl]-4-yl)(difluoro)thallane can be used in the production of advanced materials, such as conductive polymers and catalysts for various chemical processes.
Wirkmechanismus
The mechanism by which ([1,1’-Biphenyl]-4-yl)(difluoro)thallane exerts its effects involves the interaction of the thallium center with various molecular targets. The thallium atom can form strong bonds with electronegative atoms such as oxygen and nitrogen, influencing the reactivity and stability of the compound. The biphenyl group provides a stable framework that can undergo further functionalization, enhancing the compound’s versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
- Thallium(I) acetate
- Thallium(III) chloride
- Biphenyl derivatives
Comparison: ([1,1’-Biphenyl]-4-yl)(difluoro)thallane is unique due to the presence of both the biphenyl group and the difluoro substitution on the thallium atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other thallium compounds. The biphenyl group provides a rigid and planar structure, while the difluoro substitution enhances the compound’s electron-withdrawing capabilities, making it a valuable reagent in various chemical transformations.
Eigenschaften
CAS-Nummer |
60705-29-5 |
|---|---|
Molekularformel |
C12H9F2Tl |
Molekulargewicht |
395.58 g/mol |
IUPAC-Name |
difluoro-(4-phenylphenyl)thallane |
InChI |
InChI=1S/C12H9.2FH.Tl/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;;/h1,3-10H;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
VRSBXPGBYMPMCX-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[Tl](F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)

![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)

![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)




![Naphtho[1,2-a]naphthacene](/img/structure/B14617545.png)

